Tankyrase-2 Inhibition: Quantitative Potency Differential Between Tetrahydroquinazolin-4-one and Dihydrothiopyrano Scaffolds
In a direct head-to-head comparison evaluating tankyrase-2 inhibitory activity, the 5,6,7,8-tetrahydroquinazolin-4-one scaffold—the core structural class of the target compound—demonstrated an IC50 range of 172–560 nM. This contrasts markedly with the 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-one series, which exhibited substantially greater potency with an IC50 range of 8–38 nM [1]. The ~5- to 70-fold potency differential is attributed to conformational constraints: the carbocyclic tetrahydroquinazoline ring cannot adopt the optimal pucker geometry that the dihydrothiopyrano analogs achieve upon binding to the nicotinamide-binding site of the enzyme [1].
| Evidence Dimension | Tankyrase-2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 172–560 nM (2-aryl-5,6,7,8-tetrahydroquinazolin-4-one series, representing the scaffold class of 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol) |
| Comparator Or Baseline | IC50 = 8–38 nM (2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-one series) |
| Quantified Difference | ~5- to 70-fold lower potency for the tetrahydroquinazolinone scaffold |
| Conditions | In vitro tankyrase-2 enzyme inhibition assay; compounds synthesized via condensation of cyclic beta-keto esters with benzamidines |
Why This Matters
This head-to-head comparison establishes that the tetrahydroquinazolinone scaffold confers a specific, quantifiable activity profile distinct from structurally related heterocycles, enabling researchers to select the appropriate core based on desired potency ranges for tankyrase-targeted programs.
- [1] Kenny MBC, Cheng KKY, Cheung JYC, et al. Comparison of the inhibition of tankyrase-2 by 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones and 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones. Poster presented at: 23rd Conference of the Groupement des Pharmacochimistes de l'Arc Atlantique (GP2A); 2015. View Source
